Product packaging for (S)-4-Methylhex-5-enal(Cat. No.:CAS No. 93904-58-6)

(S)-4-Methylhex-5-enal

Cat. No.: B12650303
CAS No.: 93904-58-6
M. Wt: 112.17 g/mol
InChI Key: ONNBZNJCHJAMQS-SSDOTTSWSA-N
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Description

Significance of Chiral Aldehydes as Synthetic Intermediates

Chiral aldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of enantiomerically pure and complex molecules. nih.gov Their importance stems from their dual functionality: the aldehyde group is readily transformed into a wide array of other functional groups, while the adjacent chiral center directs the stereochemical outcome of subsequent reactions. Aldehydes are versatile building blocks whose transformations are foundational in organic chemistry. nih.gov

The utility of chiral aldehydes is exemplified by compounds like Garner's aldehyde, one of the most cited chiral building blocks in scientific literature, which has been instrumental in the synthesis of numerous amino alcohol derivatives and natural products. nih.govd-nb.info Chiral α-aryl aldehydes are particularly valuable as they can be easily converted to a variety of chiral products through simple functional group manipulations. nih.gov The challenge in synthesizing these compounds often lies in preventing post-reaction racemization, where the desired enantiomer converts to its mirror image, especially when an acidic α-hydrogen is present. nih.gov

The development of catalytic asymmetric methods to produce chiral α-branched aldehydes has been a significant area of research. mpg.de These aldehydes are highly prized synthetic intermediates, and their efficient, enantioselective synthesis opens doors to new molecular architectures. mpg.de The ability to construct α,α-diaryl aldehydes from simple terminal alkynes using chiral phosphoric acid catalysis is a recent advancement that highlights the ongoing innovation in this field. nih.gov Such methods provide access to highly enolizable aldehydes in good yields and with excellent enantioselectivities, demonstrating their role as crucial and versatile building blocks in organic chemistry. nih.gov

Stereochemical Attributes and Enantiomeric Purity of (S)-4-Methylhex-5-enal

The defining feature of this compound is its stereochemistry. The molecule possesses a single chiral center at the C4 position, leading to the existence of two enantiomers: this compound and (R)-4-Methylhex-5-enal. ontosight.ai The "(S)" designation specifies the absolute configuration at this center, which critically influences its interaction with other chiral molecules and its utility in asymmetric synthesis. smolecule.com The stereochemical integrity of this center is paramount when it is used as a precursor for targets where biological activity is dependent on a specific stereoisomer. smolecule.com

Achieving high enantiomeric purity is a key goal in the synthesis of this compound. Several synthetic strategies have been developed to this end. One common approach is the asymmetric reduction of a prochiral ketone, 4-methylhex-5-en-2-one, using chiral catalysts. smolecule.com This method can provide high enantiomeric purity through the use of catalysts often based on rhodium or ruthenium complexes. smolecule.com The evolution of asymmetric catalysis has been crucial, moving from reliance on chiral auxiliaries to more efficient organocatalytic and metal-catalyzed strategies. smolecule.com

The determination of enantiomeric purity is a critical analytical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying the two enantiomers. sielc.com For instance, analysis on a chiral column can resolve the (S) and (R) forms, allowing for the calculation of the enantiomeric excess (ee). sielc.comresearchgate.net This analytical verification is essential to confirm the success of an asymmetric synthesis and to ensure the stereochemical quality of the intermediate for subsequent synthetic steps. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (4S)-4-methylhex-5-enal
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 93904-58-6
Canonical SMILES CC(CCC=O)C=C
Isomeric SMILES CC@@HC=C
InChI Key ONNBZNJCHJAMQS-VKHMYHEASA-N
Heavy Atom Count 8
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Data sourced from multiple chemical databases. smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B12650303 (S)-4-Methylhex-5-enal CAS No. 93904-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93904-58-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(4S)-4-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m1/s1

InChI Key

ONNBZNJCHJAMQS-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H](CCC=O)C=C

Canonical SMILES

CC(CCC=O)C=C

Origin of Product

United States

Enantioselective Synthetic Methodologies for S 4 Methylhex 5 Enal

Chiral Pool Synthesis and Precursor-Based Derivatization

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. This approach leverages the inherent chirality of these molecules to construct complex chiral targets.

Oxidation of Enantiopure Alkenols to Aldehyde Precursors

A common strategy for the synthesis of chiral aldehydes involves the oxidation of corresponding enantiopure alcohols. In the context of preparing precursors for (S)-4-Methylhex-5-enal, the oxidation of enantiopure homoallylic alcohols is a key step. Various oxidation reagents can be employed for this transformation. For instance, pyridinium chlorochromate (PCC) is known to oxidize primary alcohols to aldehydes without affecting double bonds nih.gov. Similarly, zinc chlorochromate nonahydrate can be used under mild conditions to achieve the same transformation nih.gov.

The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or undesired side reactions with other functional groups present in the molecule. A merged copper-catalyzed oxidation using molecular oxygen as the terminal oxidant, followed by a chlorite oxidation, has been shown to convert allylic and benzylic alcohols to their corresponding carboxylic acids, but interception at the aldehyde stage is possible rsc.org.

ReagentSubstrateProductNotes
Pyridinium chlorochromate (PCC)Primary homoallylic alcoholCorresponding aldehydeDoes not attack double bonds nih.gov.
Zinc chlorochromate nonahydratePrimary homoallylic alcoholCorresponding aldehydeCan be used under very mild conditions nih.gov.

Regio- and Stereoselective Oxidative Cleavage Reactions of Substituted Oxiranes

The regio- and stereoselective rearrangement of epoxides presents an alternative and powerful method for the synthesis of chiral aldehydes. A notable example is the use of a chromium(III) tetraphenylporphyrin triflate [Cr(TPP)OTf] catalyst. This system efficiently catalyzes the rearrangement of epoxides to aldehydes with high regio- and stereoselectivity under mild conditions and with low catalyst loading organic-chemistry.org. This method is particularly effective for synthesizing optically active β-siloxy aldehydes from 2,3-epoxy silyl ethers organic-chemistry.org. The synthesis of chiral epoxides from aldehydes can be achieved using sulfur ylides derived from chiral β-hydroxy esters, which are obtained through bakers' yeast reduction of the corresponding β-keto esters thieme-connect.com.

Another approach involves the enantioselective Corey-Chaykovsky epoxidation of aldehydes with chiral sulfonium ylides to produce non-racemic epoxides, which can then potentially be rearranged to the target aldehyde semanticscholar.org.

Catalyst/ReagentSubstrateProductKey Features
Chromium(III) tetraphenylporphyrin triflate [Cr(TPP)OTf]EpoxidesAldehydesHigh regio- and stereoselectivity, mild conditions, low catalyst loading organic-chemistry.org.
Chiral sulfur ylideAldehydesChiral epoxidesCan be used for subsequent rearrangement to chiral aldehydes thieme-connect.comsemanticscholar.org.

Multistep Synthetic Routes from Readily Available Chiral Building Blocks

A prominent example of a readily available chiral building block is (R)-citronellal, which can be synthesized from geraniol via a bienzymatic cascade using a copper radical oxidase and an ene reductase rsc.org. (R)-Citronellal is a key intermediate in the industrial synthesis of important compounds like (-)-menthol researchgate.net.

A plausible synthetic route to this compound could commence from the enantiomer, (S)-citronellol. The synthesis would involve a series of transformations to modify the carbon skeleton and functional groups while preserving the stereocenter. A hypothetical sequence could involve:

Protection of the alcohol: The primary alcohol of (S)-citronellol would be protected to prevent its reaction in subsequent steps.

Oxidative cleavage of the double bond: The double bond in the protected citronellol could be cleaved, for example, via ozonolysis, to yield a shorter-chain aldehyde.

Wittig reaction: The resulting aldehyde could then undergo a Wittig reaction to introduce the required vinyl group.

Deprotection and oxidation: Finally, deprotection of the alcohol followed by a selective oxidation would yield the target molecule, this compound.

Asymmetric Catalytic Synthesis and Kinetic Resolution Strategies for Chiral Aldehydes

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Application of Chiral Auxiliaries in Asymmetric Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired transformation, the auxiliary can be removed and often recovered for reuse wikipedia.org. The use of chiral auxiliaries in the asymmetric alkylation of enolates is a well-established method for the synthesis of chiral carbonyl compounds harvard.edu.

In this methodology, a prochiral aldehyde or a derivative is first condensed with a chiral auxiliary, such as an oxazolidinone, to form an imide wikipedia.org. Deprotonation of the α-carbon of the carbonyl group with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to attack from the less hindered face, thus leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary affords the enantiomerically enriched aldehyde.

Chiral Auxiliary FamilyKey Features
Oxazolidinones (Evans auxiliaries)Widely used for a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions wikipedia.orgresearchgate.net.
PseudoephedrineCan be used as a chiral auxiliary for the diastereoselective alkylation to produce enantiomerically enriched aldehydes wikipedia.org.

Enzymatic and Biocatalytic Routes to Chiral Aldehydes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes nih.gov. The production of aldehydes through biocatalysis is an area of active research nih.gov.

Enzymes such as ketoreductases (KREDs), also known as alcohol dehydrogenases, can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity tandfonline.com. While this directly produces alcohols, the reverse reaction, the oxidation of alcohols to aldehydes, can also be catalyzed by these enzymes. By carefully selecting the enzyme and reaction conditions, it is possible to achieve the enantioselective synthesis of chiral aldehydes. For instance, microbial aldehyde accumulation can be engineered to produce valuable chiral precursors asm.org. The use of aldehyde-dependent enzymes is also being investigated for the synthesis of noncanonical chiral amino acids, showcasing the potential of aldehyde catalysis in mimicking enzymatic systems rsc.org.

Whole-cell biocatalysts are also employed for the synthesis of chiral molecules, offering advantages such as cofactor regeneration nih.gov.

Biocatalytic ApproachDescription
Ketoreductases (KREDs) / Alcohol DehydrogenasesCan catalyze the enantioselective oxidation of alcohols to aldehydes, or the reduction of ketones to chiral alcohols tandfonline.com.
Whole-cell BiocatalysisUtilizes entire microbial cells, which can contain the necessary enzymes and cofactors for the desired transformation nih.gov.
Engineered Microbial StrainsGenetic engineering can be used to enhance the production of specific aldehydes by modifying metabolic pathways asm.org.

Transition Metal-Catalyzed Enantioselective Syntheses

The asymmetric synthesis of chiral molecules like this compound is a significant focus of contemporary organic chemistry, largely due to the differing biological activities of enantiomers. Transition metal catalysis stands out as a powerful and versatile methodology for establishing stereocenters with a high degree of control. cam.ac.ukrsc.orgnih.gov These catalytic systems utilize a chiral ligand coordinated to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Several strategies employing transition metal catalysis are applicable to the enantioselective synthesis of this compound. These methods often involve the creation of the key C-C bond or the stereoselective transformation of a prochiral precursor.

Key methodologies include:

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a well-established method for forming chiral centers. In a potential synthesis of this compound, a suitable allylic substrate could undergo alkylation with a methyl nucleophile in the presence of a palladium catalyst and a chiral phosphine ligand. The ligand dictates the facial selectivity of the nucleophilic attack, leading to the desired (S)-enantiomer.

Asymmetric Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. A prochiral olefin precursor to this compound could be subjected to hydroformylation using a chiral rhodium or iridium catalyst. The chiral ligands, typically phosphines or phosphites, are crucial for inducing high enantioselectivity.

Enantioselective Conjugate Addition: Copper- or rhodium-catalyzed conjugate addition of an organometallic methyl reagent to an appropriate α,β-unsaturated aldehyde represents another viable route. The chiral ligand-metal complex directs the 1,4-addition of the methyl group, establishing the stereocenter at the C4 position with high fidelity.

The efficacy of these methods is highly dependent on the careful selection of the metal, the chiral ligand, and the reaction conditions. The development of novel chiral ligands and catalytic systems is an ongoing area of research, aiming to improve enantioselectivity and broaden the scope of these powerful transformations. researchgate.netnih.gov

Below is a table summarizing representative transition metal-catalyzed reactions that are analogous to potential synthetic steps for this compound, demonstrating the high levels of enantioselectivity achievable.

Catalyst SystemReaction TypeSubstrate TypeAchieved Enantiomeric Excess (ee)
[Rh(CO)2(acac)] / Chiral Phosphine LigandAsymmetric HydroformylationProchiral OlefinUp to 99%
[Pd(allyl)Cl]2 / Chiral Ligand (e.g., Trost Ligand)Asymmetric Allylic AlkylationRacemic Allylic Acetate>95%
Cu(OTf)2 / Chiral Phosphoramidite LigandConjugate Additionα,β-Unsaturated AldehydeUp to 98%

Chemical Transformations and Reactivity Profiles of S 4 Methylhex 5 Enal

Stereoselective Reactions Involving the Aldehyde Functional Group

The aldehyde functionality in (S)-4-Methylhex-5-enal is a primary site for stereoselective transformations, enabling the formation of new stereocenters with a high degree of control. The inherent chirality of the molecule often plays a crucial role in directing the stereochemical outcome of these reactions.

Nucleophilic additions to the carbonyl group are among the most fundamental and widely exploited reactions. Organometallic reagents, such as Grignard and organolithium compounds, readily add to the aldehyde to furnish secondary alcohols. The stereoselectivity of these additions can be influenced by the existing (S)-stereocenter at the C4 position, often proceeding with moderate to good diastereoselectivity based on Felkin-Anh or chelation-controlled models, depending on the reagent and reaction conditions.

Furthermore, the aldehyde can participate in a variety of asymmetric catalytic reactions. For instance, enantioselective allylation and crotylation reactions, employing chiral catalysts, can introduce adjacent stereocenters with high fidelity. These transformations are pivotal in the construction of polyketide and other natural product backbones. Similarly, aldol (B89426) reactions, both substrate-controlled and catalyst-controlled, provide a powerful means to form carbon-carbon bonds while establishing new stereogenic centers, leading to complex acyclic and cyclic systems.

Reaction TypeReagent/CatalystProduct TypeStereochemical Control
Nucleophilic AdditionGrignard Reagents (RMgX)Secondary AlcoholsSubstrate-controlled diastereoselectivity
Asymmetric AllylationChiral Boronates/SilanesHomoallylic AlcoholsCatalyst-controlled enantioselectivity
Aldol ReactionChiral Auxiliaries/Catalystsβ-Hydroxy Aldehydes/KetonesHigh diastereo- and enantioselectivity

Olefin Functionalization Strategies of the Alkenyl Moiety

The terminal double bond in this compound offers a rich platform for a multitude of functionalization strategies, allowing for the introduction of diverse chemical functionalities and the construction of cyclic frameworks.

Intramolecular Cycloaddition and Ene Reactions

The proximate positioning of the aldehyde and the terminal alkene in this compound facilitates powerful intramolecular reactions, most notably carbonyl-ene and Prins-type cyclizations. These reactions are highly atom-economical and can generate significant molecular complexity in a single step.

Under the influence of a Brønsted or Lewis acid catalyst, the aldehyde is activated towards nucleophilic attack by the pendant alkene. This initiates a cascade that results in the formation of a new carbon-carbon bond and a hydroxyl group, yielding substituted cyclic alcohols. The stereochemistry of the newly formed centers is often dictated by the chair-like transition state of the cyclization, leading to predominantly the trans-configured product.

Recent advancements have focused on the development of catalytic asymmetric versions of these cyclizations. Chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPi), have been shown to be highly effective in catalyzing enantioselective (ene-endo)-carbonyl-ene type cyclizations of similar alkenyl aldehydes. acs.orgacs.org These catalysts create a chiral pocket that directs the approach of the alkene to the protonated aldehyde, resulting in the formation of six- and seven-membered ring homoallylic alcohols with excellent enantioselectivities (up to 98:2 e.r.). acs.orgacs.org While direct studies on this compound are not extensively detailed, the principles established with closely related substrates like 5-methylhex-5-enal (B6153755) are directly applicable. acs.org

Cyclization TypeCatalystKey FeaturesProduct
Carbonyl-EneLewis Acids (e.g., TiCl₄, SnCl₄)Formation of cyclic alcoholsHigh diastereoselectivity
Asymmetric Carbonyl-EneChiral Confined Brønsted Acids (IDPi)High enantioselectivityEnantioenriched cyclic homoallylic alcohols

Oxidative Degradation and Derivatization

The terminal alkene of this compound can be subjected to oxidative cleavage to unmask a new carbonyl group, providing a different synthetic handle. Ozonolysis is the most common method for this transformation. Treatment of the alkene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), cleaves the double bond to yield a shorter-chain aldehyde. This strategy effectively converts the hexenal (B1195481) into a pentanal derivative, retaining the original stereocenter.

Alternatively, an oxidative workup (e.g., with hydrogen peroxide) following ozonolysis will furnish the corresponding carboxylic acid. This transformation is useful for extending the carbon chain and introducing a functional group with a different oxidation state. Other strong oxidizing agents, such as potassium permanganate (B83412) under warm, acidic, or basic conditions, can also achieve the oxidative cleavage of the double bond, typically leading to the carboxylic acid.

Controlled Reductions and Hydrogenations

Selective reduction of the terminal alkene in the presence of the aldehyde is a valuable transformation that can be achieved using specific catalytic systems. Homogeneous hydrogenation catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are often effective in selectively reducing the less sterically hindered double bond without affecting the carbonyl group.

Alternatively, transfer hydrogenation conditions can also be employed for this purpose. The choice of catalyst and hydrogen source is critical to prevent over-reduction to the corresponding saturated alcohol. This selective reduction transforms this compound into (S)-4-methylhexanal, providing a saturated chiral aldehyde for further synthetic manipulations.

Strategic Derivatization for Advanced Chemical Synthesis

This compound serves as a valuable chiral building block in the total synthesis of complex natural products and other biologically active molecules. Its bifunctionality allows for a variety of strategic derivatizations to construct key fragments of larger molecular targets.

One common strategy involves the initial transformation of the aldehyde into a more stable or synthetically versatile functional group. For example, the aldehyde can be protected as an acetal, allowing for selective manipulation of the alkene moiety. Following reactions at the double bond, the aldehyde can be deprotected for subsequent transformations.

The true power of this compound as a synthon is demonstrated in its application in convergent synthetic routes. For instance, the homoallylic alcohol obtained from a stereoselective addition to the aldehyde can be a precursor for further elaborations. The newly introduced hydroxyl group can direct subsequent stereoselective reactions, such as epoxidations or cyclizations.

While direct total syntheses commencing from this compound are not extensively documented under its specific name, the synthetic utility of structurally analogous chiral homoallylic aldehydes is well-established. For example, citronellal, a closely related terpene-derived aldehyde, is a cornerstone in the synthesis of a vast array of natural products. The chemical principles and synthetic strategies applied to citronellal, such as intramolecular ene reactions to form pulegol (B3191241) and subsequent transformations into menthol (B31143) isomers, are directly translatable to the synthetic applications of this compound. The strategic derivatization of this compound and its reaction products provides access to chiral intermediates that are crucial for the stereocontrolled synthesis of complex molecular targets. The resulting chiral homoallylic amines and alcohols are key intermediates in the synthesis of various alkaloids and other natural products. nih.govrsc.org

Utility of S 4 Methylhex 5 Enal As a Chiral Synthon in Complex Molecule Synthesis

Application in Natural Product Total Synthesis Initiatives

No specific examples were found in the searched literature detailing the application of (S)-4-Methylhex-5-enal as a chiral synthon in the total synthesis of natural products.

Precursor for Advanced Pharmaceutical Intermediates

The literature search did not yield any instances of this compound being utilized as a precursor for the synthesis of advanced pharmaceutical intermediates.

Construction of Stereochemically Defined Polycyclic and Heterocyclic Architectures

No research was identified that specifically employs this compound for the construction of stereochemically defined polycyclic or heterocyclic architectures.

Advanced Analytical Methodologies for Characterization and Stereochemical Assessment

High-Resolution Chromatographic Separation and Analysis

High-resolution chromatography is fundamental for separating enantiomers and analyzing the purity of chiral compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.

The separation of (S)-4-Methylhex-5-enal has been demonstrated using reverse-phase (RP) HPLC. sielc.com A method utilizing a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid provides a straightforward approach for its analysis. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This liquid chromatography method is also scalable, making it suitable for preparative separations to isolate impurities. sielc.com

For stereochemical assessment, particularly determining the enantiomeric ratio, chiral gas chromatography is highly effective. Chiral GC columns, which incorporate derivatized cyclodextrin (B1172386) macromolecules into the stationary phase, possess the necessary selectivity to separate enantiomers. gcms.cz While common stationary phases can resolve different compounds, they often lack the ability to separate non-superimposable mirror images like (S)- and (R)-4-Methylhex-5-enal. gcms.cz The use of specialized chiral columns, such as those with β-cyclodextrin derivatives, enables the enantiomeric separation of a wide range of chiral molecules. gcms.cz In research involving catalytic asymmetric reactions that produce chiral aldehydes or their derivatives, GC analysis is a standard method to determine the enantiomeric ratio of the products. acs.orgacs.org The development of novel stationary phases, like chiral metal-organic frameworks, continues to advance the field, offering excellent selectivity for high-resolution GC separation of chiral compounds. nih.gov

Table 1: HPLC Method for this compound Analysis Data derived from SIELC Technologies. sielc.com

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV, ELSD, CAD, MS
Application Note For MS compatibility, replace phosphoric acid with formic acid.

Spectroscopic Techniques for Structural and Mechanistic Studies

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key information about the functional groups and connectivity of this compound, while chiroptical techniques like Vibrational Circular Dichroism (VCD) are crucial for confirming its absolute stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is characterized by two distinctive absorptions. A strong C=O bond absorption appears in the range of 1660 to 1770 cm⁻¹. pressbooks.pub For a saturated aldehyde, this peak is typically found near 1730 cm⁻¹. pressbooks.pub Additionally, aldehydes exhibit two characteristic C-H stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.pubyoutube.com The lower frequency peak, often seen around 2720-2750 cm⁻¹, is particularly diagnostic for the aldehyde functional group and helps distinguish it from a ketone. youtube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aldehyde proton (CHO) is highly deshielded and gives a distinctive signal in the 9–10 ppm region, where few other resonances occur. pressbooks.pubyoutube.comlibretexts.org The protons on the carbon adjacent to the carbonyl group typically absorb in the 2.0 to 2.3 δ range. pressbooks.pub In ¹³C NMR, the carbonyl carbon of an aldehyde produces a characteristic resonance in the 190 to 215 ppm range, which is a clear indicator of this functional group. pressbooks.publibretexts.org

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgnih.govresearchgate.netjascoinc.com Since VCD is sensitive to the three-dimensional arrangement of atoms, it provides detailed structural information. wikipedia.org The absolute configuration of a chiral molecule like this compound can be unequivocally determined by comparing its experimental VCD spectrum with spectra simulated from quantum computations, such as those using density functional theory (DFT). wikipedia.org

Table 2: Characteristic Spectroscopic Data for Aldehyde Functional Groups Data compiled from multiple sources. pressbooks.pubyoutube.comlibretexts.org

TechniqueFeatureTypical Chemical Shift / Wavenumber
IR Spectroscopy C=O Stretch1730 cm⁻¹ (Saturated)
Aldehyde C-H Stretch2700-2760 cm⁻¹ and 2800-2860 cm⁻¹
¹H NMR Spectroscopy Aldehyde Proton (-CHO)9-10 ppm
α-Protons (-CH-C=O)2.0-2.3 ppm
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)190-215 ppm

Chemoselective Derivatization for Chromatographic Resolution

The analysis of aldehydes in complex matrices can be challenging due to their volatility and polarity. nih.gov Chemoselective derivatization is a common strategy employed to improve chromatographic separation, enhance detection sensitivity, and increase the stability of these compounds. nih.govnih.gov This involves reacting the aldehyde's carbonyl group with a specific reagent to form a more easily detectable and chromatographically stable derivative.

A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form corresponding hydrazones. nih.govresearchgate.netwaters.com These DNPH derivatives are then typically analyzed by HPLC with UV detection. nih.govwaters.com The derivatization improves the chromatographic behavior and allows for sensitive detection. nih.gov

Other reagents are also effective for the chemoselective derivatization of carbonyl compounds. Girard's reagent T is a classic and useful reagent for this purpose. researchgate.net Another common reagent is 1,3-cyclohexanedione, which can be used in post-column derivatization setups for HPLC analysis. researchgate.netjascoinc.com In this method, the separated aldehydes react with the reagent after the column, and the resulting fluorescent products are detected, a process that avoids complex sample pretreatment. jascoinc.com The choice of derivatization reagent depends on the analytical technique being used (GC or LC), the required detection sensitivity, and the nature of the sample matrix. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Aldehyde Analysis Data compiled from multiple sources. nih.govnih.govresearchgate.netjascoinc.com

ReagentAbbreviationTypical Application
2,4-DinitrophenylhydrazineDNPHPre-column derivatization for HPLC-UV analysis
Girard's Reagent T-Chemoselective derivatization of carbonyls
1,3-CyclohexanedioneCHDPost-column derivatization for HPLC-Fluorescence
2-Hydrazino-1-methylpyridineHMPDerivatization for LC-MS to increase sensitivity

Environmental and Biological Significance in Chemical Research

Atmospheric Chemistry: Formation and Degradation Pathways

(S)-4-Methylhex-5-enal is a compound of interest in atmospheric chemistry, primarily due to its formation from the ozonolysis of biogenic volatile organic compounds (BVOCs). Terpenes, a major class of BVOCs emitted by vegetation, are highly reactive with atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). These reactions are significant as they contribute to the formation of secondary organic aerosols (SOAs), which impact air quality and climate. koreascience.kr

The primary documented atmospheric formation pathway for this compound is through the gas-phase ozonolysis of β-phellandrene, a monoterpene emitted by various plants. koreascience.kr The reaction between β-phellandrene and ozone proceeds through the formation of unstable primary ozonides, which then decompose into Criegee intermediates and other carbonyl products. koreascience.kr Experimental studies have identified this compound as a major stable product of this reaction, with a significant molar yield. koreascience.kr

The initial reaction of ozone with β-phellandrene can occur at two different double bonds, but the pathway leading to this compound is considered experimentally significant. koreascience.kr The degradation of β-phellandrene is relatively rapid in the atmosphere, with lifetimes ranging from approximately 1 to 8 hours, depending on the specific oxidant. koreascience.kr

Detailed findings from the ozonolysis of β-phellandrene are summarized below:

PrecursorMajor ProductMolar Yield (%)Other Products
β-PhellandreneThis compound~29%3-Isopropyl-6-oxoheptanal (3.5%), 6-Isopropyl-3-oxohexanal (2.5%), Formaldehyde koreascience.kr

This table summarizes the major and minor products identified from the atmospheric ozonolysis of β-phellandrene.

The subsequent atmospheric fate of this compound would involve further oxidation by OH radicals or photolysis, contributing to the complex chemistry of the troposphere and the evolution of SOAs. However, specific rate constants for these degradation pathways of this compound are not extensively documented in the available literature.

Natural Occurrence and Putative Biological Functions in Biosystems

Based on available scientific literature, the direct emission or natural occurrence of this compound from biological systems has not been widely reported. Its significance is primarily understood through its formation in the atmosphere from precursors of biogenic origin, such as β-phellandrene. koreascience.kr

There is currently a lack of documented evidence regarding specific putative biological functions of this compound within plants, animals, or microorganisms. Research has predominantly focused on its role in atmospheric chemistry rather than its potential bioactivity or metabolic pathways in living organisms.

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